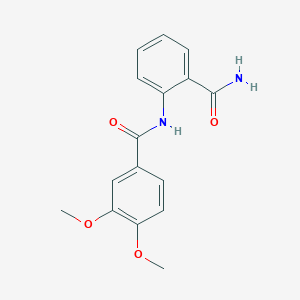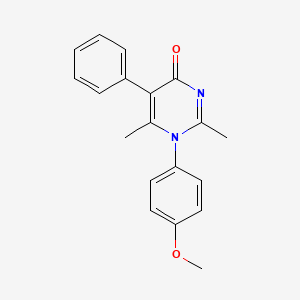![molecular formula C17H23N7O2 B5799910 (3E)-3-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL](/img/structure/B5799910.png)
(3E)-3-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a phenylamino group, and a piperidine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an amine. The phenylamino group is introduced via a nucleophilic substitution reaction, while the piperidine moiety is added through a subsequent substitution reaction. The final step involves the formation of the hydrazone linkage and the diol group through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.
Major Products Formed
Applications De Recherche Scientifique
(3E)-3-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (3E)-3-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. For example, it could inhibit kinase activity, affecting signal transduction pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-3-{2-[4-(PHENYLAMINO)-6-(MORPHOLIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL
- (3E)-3-{2-[4-(PHENYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL
Uniqueness
The uniqueness of (3E)-3-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine moiety, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
(3E)-3-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c25-12-14(26)11-18-23-16-20-15(19-13-7-3-1-4-8-13)21-17(22-16)24-9-5-2-6-10-24/h1,3-4,7-8,11,14,25-26H,2,5-6,9-10,12H2,(H2,19,20,21,22,23)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHNGRWEZKGGCN-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC(CO)O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C(CO)O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)



![N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B5799847.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-(2,4-DICHLOROPHENOXY)BUTANOATE](/img/structure/B5799863.png)
![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)
![2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol](/img/structure/B5799875.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)
![3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B5799893.png)


